5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one
Overview
Description
This compound, also known as Abyssinone-V, is a heterocyclic organic compound . It has a molecular weight of 408.487 g/mol and a molecular formula of C25H28O5 . The IUPAC name for this compound is (2S)-5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes two phenyl rings, one of which is part of a chromen-4-one structure. It also has multiple hydroxy (-OH) groups and two 3-methylbut-2-enyl groups attached to the phenyl rings .Physical And Chemical Properties Analysis
The compound has a boiling point of 619.8ºC at 760 mmHg and a flash point of 210.8ºC . Its density is 1.22g/cm³ . It has 5 hydrogen bond acceptors and 3 hydrogen bond donors .Scientific Research Applications
1. Synthesis and Applications in Nematicidal Activities
The total synthesis of compounds structurally related to 5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one, such as prenylated flavanones, has been achieved. These compounds, due to their unique structural features, have shown promising nematicidal activities, useful in agricultural applications for controlling nematode pests (Yang et al., 2009).
2. Cytotoxicity and Potential Anti-Cancer Properties
Several compounds bearing structural resemblance to 5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one have been isolated from natural sources and evaluated for their cytotoxic properties. These studies aim at exploring the potential anti-cancer properties of such compounds, paving the way for new drug discoveries (López-Pérez et al., 2005).
3. Binding Affinity for Human Opioid and Cannabinoid Receptors
Bioassay-guided fractionation of certain fungi has led to the isolation of compounds structurally similar to the discussed compound, which exhibited significant binding affinity for human opioid or cannabinoid receptors. These findings are vital for studies related to psychoactive substances and can contribute to the development of new therapeutic agents (Gao et al., 2011).
4. Anti-Inflammatory and Enzyme Inhibitory Activities
Prenylated flavonoids and other structurally related compounds have been investigated for their anti-inflammatory properties and enzyme inhibitory activities. These properties are crucial for developing new drugs to treat inflammatory diseases and manage enzyme-related disorders (Han et al., 2009).
properties
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O5/c1-14(2)5-7-16-9-18(10-17(25(16)29)8-6-15(3)4)22-13-21(28)24-20(27)11-19(26)12-23(24)30-22/h5-6,9-12,22,26-27,29H,7-8,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHKFMYWTKORCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one | |
CAS RN |
77263-11-7 | |
Record name | Abyssinone V | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077263117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abyssinone V | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=618154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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